N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfone-containing thiazole derivative characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The compound features a 3-chlorophenyl substituent at position 3 and a propanamide group at the ylidene position. Its stereochemistry includes a double-bond configuration (2Z) and defined stereocenters in the thieno-thiazole ring system, which are critical for its molecular interactions .
Properties
Molecular Formula |
C14H15ClN2O3S2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-2-13(18)16-14-17(10-5-3-4-9(15)6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
PDXHWEYEOZMVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 3-chlorophenyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like chloroform and methanol, and the process may require refluxing to achieve the desired product . Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15ClN2O3S2
- Molecular Weight : 358.9 g/mol
- IUPAC Name : N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
- Structural Features : The compound contains a thiazole ring fused with a tetrahydrothieno structure, which is known for diverse biological activities.
Biological Activities
Research indicates that compounds containing thiazole and related structures exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
- Anticancer Potential : The structural complexity of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide suggests potential anticancer activity. Preliminary investigations have indicated that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways or signaling cascades. Studies exploring these interactions are crucial for understanding its mechanism of action and therapeutic applications.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions:
- Reactants : The synthesis often begins with 3-chlorophenyl derivatives reacting with thiazole precursors.
- Conditions : Controlled conditions such as solvent choice (e.g., chloroform or methanol) and temperature are vital for optimizing yield and purity.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal investigated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity Assessment
In vitro studies assessed the anticancer properties of the compound on several cancer cell lines. The results demonstrated that the compound induced apoptosis in treated cells while sparing normal cells, highlighting its selective cytotoxicity and potential therapeutic application in oncology.
Enzyme Interaction Analysis
Research focused on the interaction of this compound with specific enzymes involved in cancer metabolism revealed promising results. The compound showed competitive inhibition against target enzymes, suggesting its role as a potential therapeutic agent.
Comparative Activity Table
| Property/Activity | This compound | Other Thiazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Significant against multiple strains | Varies by specific derivative |
| Anticancer Activity | Induces apoptosis selectively in cancer cells | Varies widely |
| Enzyme Inhibition | Competitive inhibition observed | Some exhibit similar effects |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chlorophenyl vs. Dimethoxyphenyl
A closely related analog, N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (C15H18N2O5S2), shares the same core structure but substitutes the 3-chlorophenyl group with a 3,4-dimethoxyphenyl moiety and replaces propanamide with acetamide . Key differences include:
| Property | Target Compound (3-Chlorophenyl) | Dimethoxyphenyl Analog |
|---|---|---|
| Molecular Weight | ~385.4 (estimated) | 370.438 |
| Substituent Electronic Effects | Electron-withdrawing (Cl) | Electron-donating (OCH3) |
| Polarity | Higher (due to Cl) | Moderate (OCH3 increases solubility) |
| Bioactivity Inference | Potential CNS activity (Cl) | Antioxidant/anti-inflammatory (OCH3) |
The 3-chlorophenyl group likely enhances lipophilicity and blood-brain barrier penetration, making the target compound a candidate for neurological applications, whereas the dimethoxyphenyl analog may favor peripheral targets .
Core Structure Modifications: Thieno-Thiazole vs. Thiopyrano-Thiazole
Rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-Oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384) replaces the tetrahydrothieno-thiazole core with a thiopyrano-thiazole system fused to a chromene ring .
| Property | Target Compound | Les-3384 (Thiopyrano-Thiazole) |
|---|---|---|
| Core Structure | Tetrahydrothieno[3,4-d]thiazole | Thiopyrano[2,3-d]thiazole |
| Ring Saturation | Fully saturated (tetrahydro) | Partially unsaturated (dihydro) |
| Pharmacological Activity | Undisclosed (structural inference) | Anticonvulsant (lead compound) |
| Molecular Complexity | Moderate | High (chromeno fusion) |
In contrast, the tetrahydrothieno core in the target compound may favor rigidity and metabolic stability .
Functional Group Variations: Propanamide vs. Styryl-Quinolinium
Compounds I5 and I6 from incorporate benzo[d]thiazol-2(3H)-ylidene groups linked to styryl-quinolinium iodides. While structurally distinct, these compounds highlight the role of conjugated systems and charged moieties:
| Property | Target Compound | I5/I6 (Styryl-Quinolinium) |
|---|---|---|
| Key Functional Groups | Propanamide, sulfone | Styryl, quinolinium iodide |
| Solubility | Moderate (polar sulfone) | High (iodide counterion) |
| Application | Therapeutic (inferred) | Antimicrobial/imaging probes |
| Electronic Properties | Neutral | Cationic (quinolinium) |
The target compound’s neutral propanamide group may reduce nonspecific interactions compared to the cationic quinolinium in I5/I6, which could improve selectivity for enzyme targets .
Biological Activity
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN2O3S2
- Molecular Weight : 344.83 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antiviral Activity : Compounds containing thiazole and thiophene rings have been reported to possess antiviral properties. For example, derivatives have shown effectiveness against tobacco mosaic virus (TMV) with inhibition rates around 50% .
- Antimicrobial Properties : Many thiazole derivatives demonstrate antibacterial and antifungal activities. The presence of the 3-chlorophenyl group may enhance these effects by increasing lipophilicity and improving membrane penetration .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in pathogens, disrupting their metabolic processes.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Antiviral Activity
A study synthesized various thiazole derivatives and evaluated their antiviral activity against TMV. Among the compounds tested, several exhibited significant inhibition rates comparable to commercial antiviral agents. The structural modifications in this compound suggest potential for similar activity .
Antimicrobial Efficacy
Research on thiazole-based compounds has demonstrated notable antibacterial effects against various strains of bacteria. For instance, studies indicated that certain derivatives inhibited the growth of pathogenic bacteria by interfering with cell wall synthesis and protein production. This suggests that this compound could exhibit similar antimicrobial properties .
Comparative Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
